molecular formula C20H18N4O3 B10991740 N-[2-(1H-indol-1-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide

Cat. No.: B10991740
M. Wt: 362.4 g/mol
InChI Key: NTUBQSXWNZMBOI-UHFFFAOYSA-N
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Description

nitroindoleacetamide , is a synthetic compound with an intriguing structure. It combines an indole moiety with an acetamide group, making it a fascinating target for research and applications.

Preparation Methods

Synthetic Routes:: The synthesis of nitroindoleacetamide involves several steps. One common approach is the coupling of an indole derivative with an acetamide precursor. For instance, coupling tryptamine (an indole derivative) with an appropriate acylating agent can yield nitroindoleacetamide .

Reaction Conditions:: The specific reaction conditions may vary, but typical steps include:

    Nitration: Introduction of the nitro group (NO₂) to the indole ring.

    Acylation: Formation of the acetamide group by reacting the indole derivative with an acylating agent.

    Purification: Isolation and purification of the desired product.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide a foundation for further exploration.

Chemical Reactions Analysis

Nitroindoleacetamide can participate in various chemical reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Substitution: The acetamide group may undergo nucleophilic substitution reactions.

    Common Reagents: Nitric acid (for nitration), acylating agents (for acylation).

    Major Products: Nitroindoleacetamide itself and its derivatives.

Scientific Research Applications

Chemistry::

    Building Block: Nitroindoleacetamide serves as a versatile building block for designing novel compounds.

    Functional Groups: Researchers explore its reactivity and functionalization.

Biology and Medicine::

    Anticancer Potential: Investigations into its effects on cancer cells.

    Microbial Activity: Evaluation against microbes.

    Drug Development: Potential as a lead compound for drug development.

Industry::

    Fine Chemicals: Nitroindoleacetamide derivatives find applications in fine chemical synthesis.

Mechanism of Action

The exact mechanism remains an active area of study. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

While nitroindoleacetamide stands out for its unique combination of indole and acetamide, similar compounds include other indole derivatives, such as tryptamine-based amides.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-(4-nitroindol-1-yl)acetamide

InChI

InChI=1S/C20H18N4O3/c25-20(21-10-13-22-11-8-15-4-1-2-5-17(15)22)14-23-12-9-16-18(23)6-3-7-19(16)24(26)27/h1-9,11-12H,10,13-14H2,(H,21,25)

InChI Key

NTUBQSXWNZMBOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)CN3C=CC4=C3C=CC=C4[N+](=O)[O-]

Origin of Product

United States

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